Lumisterol 3

描述

Lumisterol 3 是 7-脱氢胆固醇的立体异构体,通过高剂量紫外线 B 照射诱导 7-脱氢胆固醇的光化学转化产生。 它是维生素 D3 的衍生物,以其生物活性而闻名,包括抗增殖、抗炎、抗癌和促分化特性 .

准备方法

合成路线和反应条件: Lumisterol 3 通过 7-脱氢胆固醇暴露于紫外线 B 照射下合成。该过程包括 7-脱氢胆固醇吸收紫外线 B 照射,导致形成维生素 D3 前体,然后进行热异构化形成维生素 D3。 长时间暴露于紫外线 B 照射会导致 this compound 的形成 .

工业生产方法: this compound 的工业生产涉及 7-脱氢胆固醇暴露于紫外线 B 照射下的受控过程。 该过程经过仔细监控,以确保 7-脱氢胆固醇最佳转化为 this compound,最大限度地减少其他副产物的形成,例如速激醇 3 .

化学反应分析

反应类型: Lumisterol 3 经历各种化学反应,包括羟基化、氧化和异构化。 这些反应由酶催化,例如细胞色素 P450 家族成员,包括 CYP11A1 和 CYP27A1 .

常用试剂和条件:

羟基化: 由 CYP11A1 催化,导致形成羟基衍生物,例如 20-羟基 Lumisterol、22-羟基 Lumisterol 和 24-羟基 Lumisterol

氧化: 涉及使用氧化剂将 this compound 转化为其氧化形式。

主要产品:

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of Lumisterol 3 and its derivatives in combating cancer, particularly melanoma.

- Cell Proliferation Inhibition : Research indicates that hydroxylated derivatives of this compound exhibit significant anti-melanoma properties. A study demonstrated that while this compound itself did not inhibit proliferation in certain melanoma cell lines, its hydroxylated derivatives showed marked efficacy with low IC50 values, indicating strong antiproliferative effects .

- Mechanism of Action : The anticancer activity of this compound derivatives appears to operate through non-genomic pathways rather than the classical vitamin D receptor (VDR) pathway. These compounds may interact with alternative receptors such as Liver X receptors (LXR) and Retinoic Acid-related Orphan Receptors (ROR), suggesting a complex mechanism that warrants further investigation .

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| Study A | A375 | Low | Inhibition of proliferation |

| Study B | SK-MEL-28 | High | Increased proliferation |

| Study C | Various | Variable | Hydroxylated derivatives show enhanced activity |

Skin Protection

This compound is recognized for its protective effects against UV-induced skin damage.

- Photoprotection : Studies have shown that this compound and its derivatives can protect keratinocytes from UVB-induced damage by enhancing antioxidant responses and promoting DNA repair mechanisms. This includes activation of the Nrf2 pathway and p53 signaling, which are crucial for cellular defense against oxidative stress .

- Anti-inflammatory Properties : Hydroxylated derivatives of this compound have demonstrated the ability to inhibit inflammatory cytokines induced by UV radiation. This suggests their potential use in formulations aimed at reducing skin inflammation and promoting healing .

| Mechanism | Effect |

|---|---|

| Nrf2 Activation | Enhanced antioxidant response |

| p53 Phosphorylation | DNA repair induction |

| Cytokine Suppression | Reduced inflammation |

Metabolic Regulation

The impact of this compound on vitamin D metabolism is another area of interest.

- Metabolic Interference : Research indicates that oral intake of Lumisterol can significantly alter the metabolism of vitamin D in animal models. For instance, high doses of Lumisterol resulted in decreased levels of circulating calcitriol and altered expression of key metabolic enzymes .

- Potential for Therapeutic Use : Given its role in modulating vitamin D metabolism, this compound may have implications in conditions related to vitamin D deficiency or dysregulation, making it a candidate for further therapeutic exploration .

Future Directions and Case Studies

The diverse applications of this compound suggest numerous avenues for future research.

- Clinical Trials : Ongoing clinical trials investigating the effectiveness of this compound derivatives in cancer therapy and skin protection will be crucial in establishing their therapeutic potential.

- Case Studies : Documented case studies involving patients treated with vitamin D analogs including Lumisterol derivatives could provide valuable insights into their efficacy and safety profiles.

作用机制

Lumisterol 3 通过各种分子靶标和途径发挥其作用:

核受体: 激活核受体,例如维生素 D 受体、视黄酸受体相关孤儿受体 α 和 γ 以及芳烃受体

抗氧化反应: 诱导 NRF2 调节的抗氧化反应的激活,导致抗氧化蛋白表达增加

DNA 修复: 通过促进 p53 的磷酸化和转运到细胞核来增强 DNA 修复机制

类似化合物:

维生素 D3(胆钙化醇): This compound 的前体,通过 7-脱氢胆固醇的光化学转化产生

独特性: this compound 由于其特定的生物活性而具有独特性,包括其在光保护、抗癌和抗炎作用中的作用。 与主要作为激素前体的维生素 D3 不同,this compound 及其羟基衍生物表现出直接的生物活性 .

相似化合物的比较

Vitamin D3 (Cholecalciferol): A precursor to lumisterol 3, produced through the photochemical transformation of 7-dehydrocholesterol

Tachysterol 3: Another photoproduct of 7-dehydrocholesterol, formed under prolonged ultraviolet B radiation exposure

Uniqueness: this compound is unique due to its specific biological activities, including its role in photoprotection, anti-cancer, and anti-inflammatory effects. Unlike vitamin D3, which primarily functions as a prohormone, this compound and its hydroxyderivatives exhibit direct biological activities .

生物活性

Lumisterol 3 (L3), a derivative of vitamin D, has garnered significant attention for its biological activities, particularly in skin protection, anti-inflammatory responses, and potential anticancer properties. This article explores the various biological effects of L3, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is formed from the photochemical transformation of 7-dehydrocholesterol under UV radiation. It shares structural similarities with other vitamin D derivatives but exhibits distinct biological activities due to its unique hydroxylation patterns. L3 is metabolized by cytochrome P450 enzymes, which play a crucial role in its biological efficacy.

Skin Protection and Keratinocyte Differentiation

Recent studies have revealed that L3 enhances skin protection against DNA damage and oxidative stress. It stimulates keratinocyte differentiation and exhibits anti-inflammatory properties. The activation of nuclear receptors such as the vitamin D receptor (VDR) and peroxisome proliferator-activated receptor-γ (PPAR-γ) is essential for these effects. L3 also influences pathways involving NRF2 and p53, which are critical for cellular defense mechanisms .

Anticancer Activity

L3 has demonstrated significant anticancer properties, particularly against melanoma cells. In vitro studies show that certain hydroxylated derivatives of L3 inhibit the proliferation and migration of melanoma cell lines (A375 and SK-MEL-28). For instance, one derivative exhibited an IC50 in the picomolar range against A375 cells, indicating potent antiproliferative effects . However, the parent compound L3 itself increased proliferation in SK-MEL-28 cells by approximately 10%, suggesting a complex interaction that warrants further investigation .

Metabolism and Interaction with Vitamin D Pathways

Research indicates that lumisterol can affect the metabolism of vitamin D. In animal studies, high doses of lumisterol resulted in reduced levels of deuterated 25-hydroxyvitamin D3 and calcitriol in plasma, alongside alterations in gene expression related to vitamin D metabolism . This highlights L3's role as a substrate for enzymes involved in vitamin D synthesis and metabolism.

L3 exerts its biological effects through various mechanisms:

- Nuclear Receptors: L3 activates several nuclear receptors beyond VDR, including liver X receptors (LXR) and aryl hydrocarbon receptors (AHR). These interactions lead to the modulation of gene expression related to inflammation and cellular proliferation .

- Signaling Pathways: The compound inhibits key signaling pathways such as NF-κB and Wnt/β-catenin, which are involved in inflammation and cancer progression. By downregulating these pathways, L3 contributes to its anti-inflammatory and anticancer activities .

Case Studies

- In Vivo Studies on Mice:

- Cell Line Experiments:

Data Tables

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Skin Protection | NRF2 activation | Reduces DNA damage |

| Keratinocyte Differentiation | VDR activation | Promotes skin health |

| Anticancer Activity | Inhibition of NF-κB | Reduces melanoma cell proliferation |

| Vitamin D Metabolism | CYP enzyme interaction | Alters levels of calcitriol |

属性

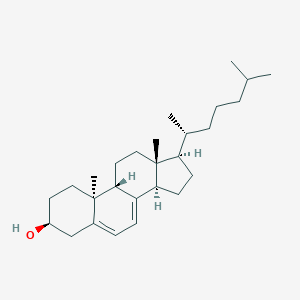

IUPAC Name |

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLRSWJYQTBFZ-XMVWLVNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumisterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5226-01-7 | |

| Record name | Lumisterol3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5226-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,10alpha-Cholesta-5,7-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9β,10α-cholesta-5,7-dien-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lumisterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lumisterol 3 affect calcium uptake in cells?

A: this compound, a structural isomer of 1α,25-Dihydroxyvitamin D3 (1,25D3), exhibits similar effects on calcium uptake. Research suggests that it acts through a putative membrane receptor, triggering a cascade of intracellular events. These include the activation of voltage-dependent calcium channels (VDCC) and the involvement of protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK) pathways []. This activation ultimately leads to increased calcium uptake in specific cell types, like rat Sertoli cells [].

Q2: Is the effect of this compound on calcium uptake solely dependent on genomic mechanisms?

A: Research suggests that this compound, unlike 1,25D3 which acts through both genomic and non-genomic pathways, primarily exerts its effects through non-genomic mechanisms. Evidence for this comes from studies showing rapid responses in calcium uptake upon this compound treatment [, ]. This rapid action points towards a mechanism that doesn't rely solely on changes in gene expression, which typically take longer to manifest.

Q3: What structural features of this compound are important for its biological activity?

A: this compound and 1α,25-Dihydroxyvitamin D3 (1,25D3) share a similar structure but differ in the spatial arrangement of their A-ring side chain. this compound exists in a fixed 6-s-cis conformation, while 1,25D3 exhibits flexibility, switching between 6-s-cis and 6-s-trans conformations []. This structural difference is crucial for their interaction with different receptors and subsequent biological activities. For instance, the fixed 6-s-cis conformation of this compound makes it a potent agonist for rapid responses mediated by putative membrane receptors, while the 6-s-trans conformation is preferred for genomic responses elicited by the nuclear Vitamin D Receptor (VDRnuc) [].

Q4: Are there any known antagonists for this compound's effects?

A: While specific antagonists for this compound haven't been explicitly mentioned in the provided research, studies indicate that 1β,25(OH)2D3 acts as a selective antagonist for rapid responses mediated by the putative membrane vitamin D receptor (VDRmem) []. Since this compound primarily acts through this receptor, 1β,25(OH)2D3 could potentially antagonize its effects as well.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。